cis-1,2,3,4,4a,9,10,10a-Octahydrophenanthrene
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Overview
Description
cis-1,2,3,4,4a,9,10,10a-Octahydrophenanthrene: is a polycyclic hydrocarbon with the molecular formula C14H18 . It is a stereoisomer of 1,2,3,4,4a,9,10,10a-Octahydrophenanthrene, distinguished by the specific spatial arrangement of its hydrogen atoms. This compound is part of the phenanthrene family, which is known for its aromatic properties and presence in various natural and synthetic substances .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-1,2,3,4,4a,9,10,10a-Octahydrophenanthrene typically involves hydrogenation of phenanthrene or its derivatives under specific conditions. The hydrogenation process requires a catalyst, such as palladium or platinum, and is carried out under high pressure and temperature to ensure complete saturation of the phenanthrene rings .
Industrial Production Methods: Industrial production of this compound follows similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems allows for efficient and high-yield production. The reaction conditions are optimized to maintain the cis-configuration of the product, ensuring its purity and consistency .
Chemical Reactions Analysis
Types of Reactions: cis-1,2,3,4,4a,9,10,10a-Octahydrophenanthrene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like lithium aluminum hydride, resulting in the formation of fully saturated hydrocarbons.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for halogenation; concentrated nitric acid for nitration.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Fully saturated hydrocarbons.
Substitution: Halogenated or nitrated derivatives of phenanthrene.
Scientific Research Applications
cis-1,2,3,4,4a,9,10,10a-Octahydrophenanthrene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic hydrocarbons and as a model compound in studying hydrogenation reactions.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific aromatic properties.
Industry: Utilized in the production of high-performance materials and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of cis-1,2,3,4,4a,9,10,10a-Octahydrophenanthrene involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and signal transduction, leading to diverse biological effects .
Comparison with Similar Compounds
trans-1,2,3,4,4a,9,10,10a-Octahydrophenanthrene: The trans-isomer of the compound, differing in the spatial arrangement of hydrogen atoms.
Phenanthrene: The parent compound, which is fully aromatic and lacks the hydrogenation seen in the octahydro derivatives.
1,2,3,4-Tetrahydrophenanthrene: A partially hydrogenated derivative with fewer hydrogen atoms added compared to the octahydro form
Uniqueness: cis-1,2,3,4,4a,9,10,10a-Octahydrophenanthrene is unique due to its specific cis-configuration, which imparts distinct chemical and physical properties. This configuration affects its reactivity, interaction with other molecules, and overall stability, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C14H18 |
---|---|
Molecular Weight |
186.29 g/mol |
IUPAC Name |
(4aS,10aS)-1,2,3,4,4a,9,10,10a-octahydrophenanthrene |
InChI |
InChI=1S/C14H18/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13/h1,3,5,7,12,14H,2,4,6,8-10H2/t12-,14-/m0/s1 |
InChI Key |
KFGROPZLGDSAPK-JSGCOSHPSA-N |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)CCC3=CC=CC=C23 |
Canonical SMILES |
C1CCC2C(C1)CCC3=CC=CC=C23 |
Origin of Product |
United States |
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